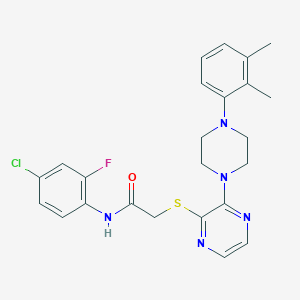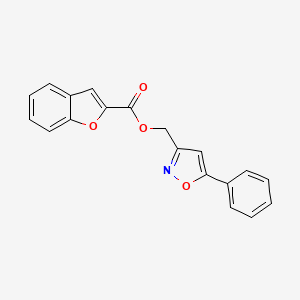
(5-Phenylisoxazol-3-yl)methyl benzofuran-2-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzofuran is a compound that is found to be a suitable structure in a wide range of biological and pharmacological applications . It exists widely in natural products and unnatural compounds . Isoxazoles are also known to have various biological activities .
Synthesis Analysis
Benzofuran derivatives have been synthesized by various methods . For instance, 3-Methanone-6-substituted-benzofuran derivatives were synthesized by Liu and co-workers . Similarly, isoxazoles have been synthesized using different methods .Molecular Structure Analysis
Benzofuran is a heterocyclic compound with a five-membered ring fused to a benzene ring . Isoxazole is a heterocyclic compound containing an oxygen atom and a nitrogen atom in a five-membered ring .Chemical Reactions Analysis
Benzofuran and its derivatives have been used in various chemical reactions . For instance, 3-Methanone-6-substituted-benzofuran derivatives were evaluated for their in vitro antibacterial activities .Physical And Chemical Properties Analysis
The physical and chemical properties of benzofuran and isoxazole derivatives depend on their specific structures .Scientific Research Applications
Antimicrobial Applications
Synthesis and Antimicrobial Screening : A study synthesized derivatives integrated with quinoline, pyrazole, and benzofuran moieties, which were screened for in vitro antimicrobial activity against pathogenic bacteria like S. aureus and E. coli (Idrees et al., 2020).
Novel Pyrazoles, Oxadiazoles, and Isoxazole Derivatives : Another research synthesized novel derivatives of pyrazole-3-carboxylate from methyl 4-(benzofuran-2-yl)-2,4-dioxobutanoate and tested their antibacterial and antifungal activities (Siddiqui et al., 2013).
Anti-inflammatory and Analgesic Properties
- Benzofuran Pyrazole Heterocycles : Research on the synthesis of benzofuran pyrazole heterocycles revealed their potential analgesic and anti-inflammatory activities in mice (Kenchappa & Bodke, 2020).
Antitumor Activity
Antiproliferative Potential : A study focused on the synthesis of new 2-(1-benzofuran-2-yl)-4-(5-phenyl-4H-1, 2, 4-triazol-3-yl) quinoline derivatives, investigating their antiproliferative potential against cancer cells (Santoshkumar et al., 2016).
Synthesis and Antitumor Activity of Pyrazole Pyrimidine Derivatives : Another study synthesized (benzofuran-2-yl)-1-phenyl-1H-pyrazol-4-yl pyrimidine derivatives and evaluated their antitumor activity, including molecular docking studies as thymidylate synthase inhibitors (El-Zahar et al., 2011).
Photocarboxylation Research
- Photocarboxylation of Benzylic C–H Bonds : A novel strategy for the carboxylation of sp3-hybridized C–H bonds with CO2 was developed, demonstrating the photocarboxylation of benzylic C–H bonds into 2-arylpropionic acids under metal-free conditions (Meng et al., 2019).
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
(5-phenyl-1,2-oxazol-3-yl)methyl 1-benzofuran-2-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H13NO4/c21-19(18-10-14-8-4-5-9-16(14)23-18)22-12-15-11-17(24-20-15)13-6-2-1-3-7-13/h1-11H,12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VFDCRLYMFFEIRB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC(=NO2)COC(=O)C3=CC4=CC=CC=C4O3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H13NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(5-Phenylisoxazol-3-yl)methyl benzofuran-2-carboxylate | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(3-chloro-2-methylphenyl)-2-[4-(5-methyl-1,2,4-oxadiazol-3-yl)-1,3-dioxo-5,6,7,8-tetrahydro-1H-pyrido[1,2-c]pyrimidin-2(3H)-yl]acetamide](/img/structure/B2779005.png)
![4-[3-(2,4-Dimethylphenoxy)-1-(4-methoxybutyl)-4-oxoazetidin-2-yl]benzonitrile](/img/structure/B2779007.png)


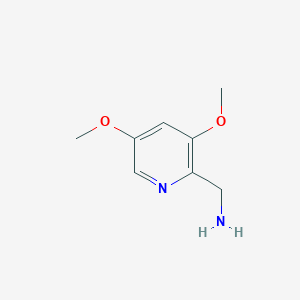

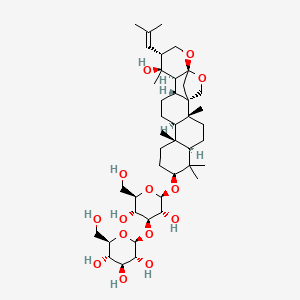
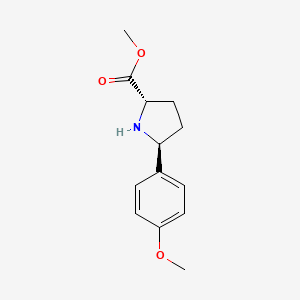
![2,6-difluoro-N-(2-(4-(isobutylamino)-6-(methylthio)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzamide](/img/structure/B2779019.png)


![(R)-2-((tert-Butoxycarbonyl)amino)-3-(4'-fluoro-[1,1'-biphenyl]-4-yl)propanoic acid](/img/structure/B2779025.png)
